

# A Comprehensive Technical Guide to the Thermodynamic Properties of Butoxybenzene at Standard Conditions

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## Compound of Interest

Compound Name: *Butoxybenzene*

Cat. No.: *B075284*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **butoxybenzene** (C<sub>10</sub>H<sub>14</sub>O) at standard conditions (298.15 K and 1 bar). The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate and reliable data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their determination, and provides visualizations of the logical workflow involved in acquiring these essential parameters.

## Core Thermodynamic Properties of Butoxybenzene

The thermodynamic properties of **butoxybenzene** are fundamental to understanding its behavior in chemical reactions, its phase equilibria, and its potential interactions in various systems. The following tables summarize the key thermodynamic data for **butoxybenzene** in both its liquid and gaseous states at standard conditions.

Table 1: Standard Thermodynamic Properties of **Butoxybenzene** (liquid phase) at 298.15 K and 1 bar

Thermodynamic Property	Symbol	Value	Units	Source
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ(l)$	-235.2	kJ/mol	[1]
Standard Molar Entropy	$S^\circ(l)$	Value not directly available	J/(mol·K)	
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ(l)$	Value not directly available	kJ/mol	
Molar Heat Capacity at Constant Pressure	$C_p(l)$	Value not directly available	J/(mol·K)	

Table 2: Standard Thermodynamic Properties of **Butoxybenzene** (gas phase) at 298.15 K and 1 bar

Thermodynamic Property	Symbol	Value	Units	Source
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ(g)$	-179.7	kJ/mol	[1]
Standard Molar Entropy	$S^\circ(g)$	Value not directly available	J/(mol·K)	
Ideal Gas Heat Capacity	$C_p(g)$	Data available over a temperature range	J/(mol·K)	[1]
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ(g)$	Value not directly available	kJ/mol	

Note: While specific values for the standard molar entropy and Gibbs free energy of formation for the liquid and gaseous phases at 298.15 K are not explicitly listed in readily available databases, the NIST/TRC Web Thermo Tables indicate the availability of entropy data as a function of temperature.[1] These values can be derived from the provided data or determined experimentally.

## Experimental Protocols for a Generic Aromatic Ether

The determination of the thermodynamic properties of a compound like **butoxybenzene** involves a series of precise calorimetric and physical measurement techniques. While specific experimental reports for **butoxybenzene** are not readily available, the following section outlines the generalized and standard methodologies employed for aromatic ethers.

### Determination of the Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation of an organic liquid such as **butoxybenzene** is typically determined indirectly through its enthalpy of combustion.

### 1. Combustion Calorimetry:

- Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter is used. The bomb is a constant-volume, high-pressure stainless steel vessel.
- Procedure:
  - A precisely weighed sample of **butoxybenzene** is placed in a crucible inside the bomb.
  - A cotton fuse is attached to an ignition wire, with its end in contact with the sample.
  - The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).
  - The bomb is submerged in a known mass of water in the calorimeter jacket.
  - The initial temperature of the water is recorded with high precision.
  - The sample is ignited by passing a current through the ignition wire.
  - The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume ( $\Delta_c U$ ) is then calculated.
- Correction to Standard State: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for converting the energy of combustion at constant volume to the enthalpy of combustion at constant pressure ( $\Delta_c H^\circ$ ).
- Calculation of  $\Delta_f H^\circ$ : The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Determination of the Standard Molar Entropy ( $S^\circ$ ) and Heat Capacity ( $C_p$ )

The standard molar entropy and heat capacity are determined using adiabatic calorimetry from very low temperatures up to the desired temperature.

### 1. Adiabatic Calorimetry:

- Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell surrounded by an adiabatic shield, with the temperature of the shield precisely controlled to match the temperature of the sample cell.
- Procedure:
  - A known mass of the purified **butoxybenzene** sample is placed in the sample cell.
  - The sample is cooled to a very low temperature, typically near absolute zero (using liquid helium or nitrogen).
  - A series of precisely measured electrical energy inputs are supplied to the sample, causing its temperature to rise in small increments.
  - The temperature of the sample is carefully measured after each energy input, once thermal equilibrium is reached.
- Data Analysis:
  - Heat Capacity ( $C_p$ ): The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the resulting temperature rise.
  - Standard Molar Entropy ( $S^\circ$ ): The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K. The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this integration. If the substance is a glass at low temperatures, a correction for the residual entropy is necessary.

## Determination of the Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )

The standard Gibbs free energy of formation can be determined through two primary methods:

### 1. From Enthalpy and Entropy:

- Calculation: Once the standard enthalpy of formation ( $\Delta_f H^\circ$ ) and the standard molar entropy ( $S^\circ$ ) have been determined experimentally, the standard Gibbs free energy of formation ( $\Delta_f G^\circ$ ) can be calculated using the Gibbs-Helmholtz equation:

$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

where  $T$  is the standard temperature (298.15 K) and  $\Delta_f S^\circ$  is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

### 2. From Chemical Equilibria:

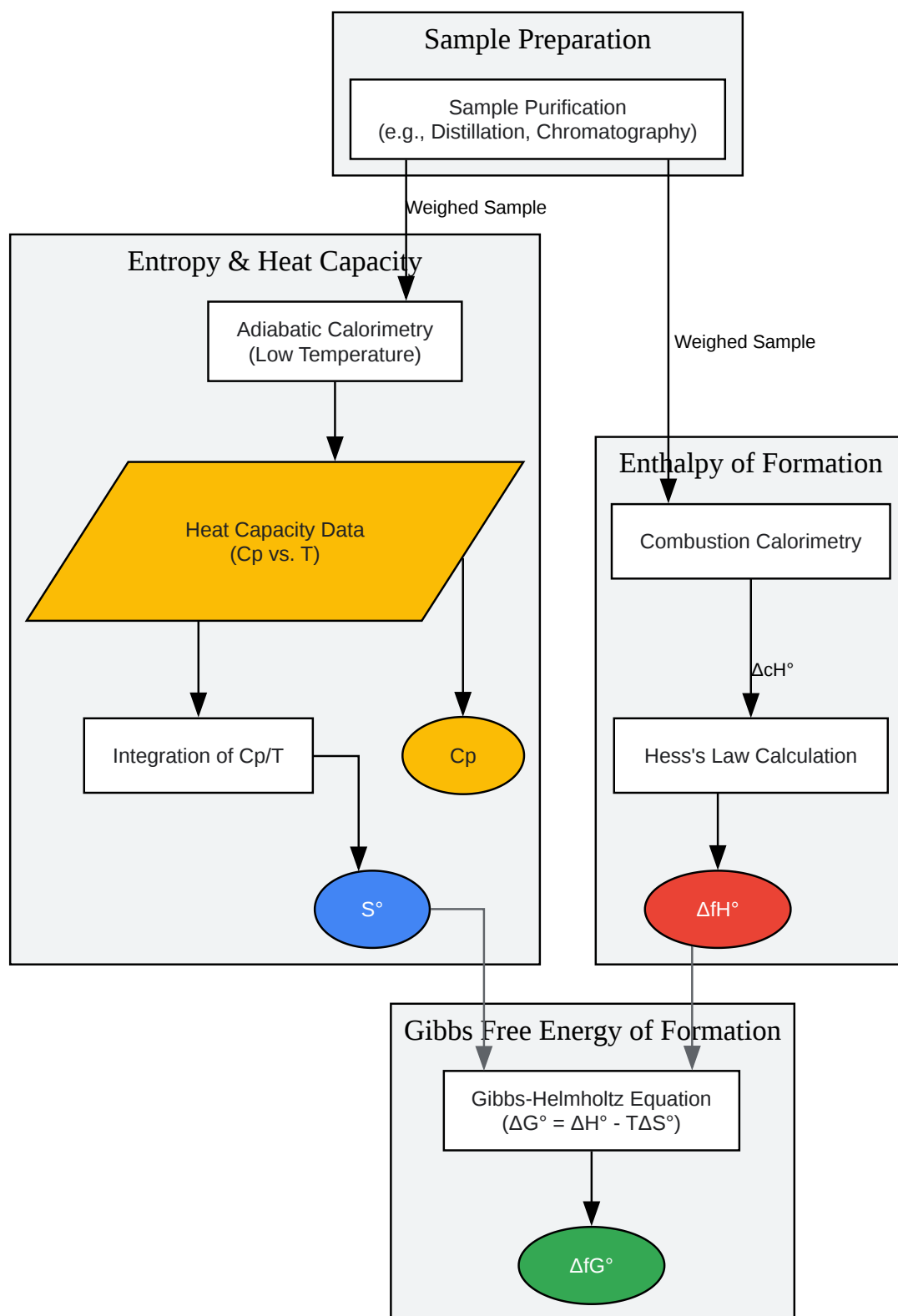
- Procedure: This method involves studying a reaction where **butoxybenzene** is in equilibrium with other species for which the Gibbs free energies of formation are known. The equilibrium constant ( $K$ ) for the reaction is determined experimentally.
- Calculation: The standard Gibbs free energy change for the reaction ( $\Delta_r G^\circ$ ) is then calculated using the relationship:

$$\Delta_r G^\circ = -RT \ln(K)$$

From  $\Delta_r G^\circ$  and the known  $\Delta_f G^\circ$  values of the other reactants and products, the  $\Delta_f G^\circ$  of **butoxybenzene** can be determined.

## Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the core thermodynamic properties of an organic compound like **butoxybenzene**.



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Generalized workflow for determining thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of **butoxybenzene** and the experimental methodologies used to determine them. For specific applications, it is recommended to consult the primary literature and critically evaluated databases for the most accurate and up-to-date information.

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## References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
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